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Introduction
The aromatic Claisen rearrangement is a powerful carbon-carbon bond-forming reaction in

organic synthesis, enabling the direct functionalization of aromatic rings. The development of

enantioselective variants of this reaction is of significant interest, particularly in the

pharmaceutical industry, for the synthesis of chiral molecules with high optical purity. This

document provides an overview of recent advances in the use of chiral catalysts to control the

stereochemistry of the aromatic Claisen rearrangement, along with detailed experimental

protocols for key catalytic systems.

The enantioselective aromatic Claisen rearrangement typically involves the use of a chiral

Lewis acid or organocatalyst to coordinate to the substrate, an allyl aryl ether, thereby creating

a chiral environment that directs the[1][1]-sigmatropic rearrangement to favor the formation of

one enantiomer of the product over the other. This approach has been successfully applied to a

variety of substrates, affording ortho- and para-substituted phenols and their derivatives in

good yields and with high enantioselectivities.
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Several classes of chiral catalysts have been successfully employed in enantioselective

aromatic Claisen rearrangements. The choice of catalyst and reaction conditions is crucial for

achieving high stereocontrol and depends on the specific substrate.

Chiral Copper(II) Complexes: Copper(II) complexes with chiral ligands, such as those

derived from amino acids, have proven to be effective catalysts for the enantioselective

aromatic Claisen rearrangement of allyl 2-naphthyl ethers. These catalysts can provide either

the (S)- or (R)-product with high enantiomeric excess (ee) by carefully selecting the chiral

ligand and the copper salt.[2][3]

Chiral Cobalt(II) Complexes: Chiral N,N'-dioxide/cobalt(II) complexes are particularly

effective for the asymmetric para-Claisen rearrangement of allyl α-naphthol ethers.[4] This

system allows for the synthesis of valuable naphthalenones with a chiral center at a remote

position.

Chiral Aluminum(III) Lewis Acids: Chiral aluminum Lewis acids, often prepared in situ from a

chiral ligand like BINOL and an aluminum source, have been utilized for the first

enantioselective para-Claisen rearrangement.[5]

Chiral N-Heterocyclic Carbenes (NHCs): Chiral NHCs have been employed as

organocatalysts in a variant of the Claisen rearrangement, particularly for the

enantioselective rearrangement of kojic acid derivatives.[1][6]

Reaction Mechanism
The mechanism of the aromatic Claisen rearrangement can proceed through different

pathways depending on the substrate and the catalyst employed. While the classical Claisen

rearrangement is a concerted pericyclic reaction, catalytic enantioselective versions can involve

stepwise pathways.

DFT calculations and experimental studies suggest that both concerted and stepwise

mechanisms are possible.[2][4] For instance, in some copper-catalyzed systems, the reaction

is believed to proceed through a tight-ion-pair intermediate.[2] In the case of certain cobalt-

catalyzed para-Claisen rearrangements, aryl allyl ethers are proposed to react via a stepwise

allyl π-complex migration, whereas alkyl allyl ethers follow a concerted ortho-Claisen

rearrangement/Cope rearrangement sequence.[4]
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Data Presentation
The following tables summarize quantitative data for selected enantioselective aromatic

Claisen rearrangements using different chiral catalytic systems.

Table 1: Chiral Copper(II)-Catalyzed Enantioselective Aromatic Claisen Rearrangement of Allyl

2-Naphthyl Ethers[2][3]

Entry
Subst
rate

Catal
yst
(mol
%)

Ligan
d

Solve
nt

Temp
(°C)

Time
(h)

Yield
(%)

ee
(%)

Produ
ct
Confi
gurati
on

1

Methyl

3-

(cinna

myloxy

)-2-

naphth

oate

Cu(OT

f)₂ (10)

L-α-

homoa

lanine

amide

CHCl₃ 0 24 95 92 (S)

2

Ethyl

3-

(cinna

myloxy

)-2-

naphth

oate

Cu(OT

f)₂ (10)

L-α-

homoa

lanine

amide

CHCl₃ 0 24 92 88 (S)

3

Methyl

3-

(cinna

myloxy

)-2-

naphth

oate

Cu(OS

O₂C₄F

₉)₂

(10)

L-tert-

leucin

e

amide

CHCl₃ 25 48 85 76 (R)
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Table 2: Chiral Cobalt(II)-Catalyzed Enantioselective para-Claisen Rearrangement of Allyl α-

Naphthol Ethers[4]

Entry
Substr
ate

Cataly
st
(mol%)

Ligand
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

ee (%)

1

1-

(Cinna

myloxy)

-4-

methyln

aphthal

ene

Co(BF₄)

₂·6H₂O

(10)

Chiral

N,N'-

dioxide

1,1,2,2-

TCE
10 48 85 95

2

1-

(Allylox

y)-4-

phenyln

aphthal

ene

Co(BF₄)

₂·6H₂O

(10)

Chiral

N,N'-

dioxide

1,1,2,2-

TCE
10 48 78 92

3

1-

(Gerany

loxy)-4-

methyln

aphthal

ene

Co(BF₄)

₂·6H₂O

(10)

Chiral

N,N'-

dioxide

1,1,2,2-

TCE
10 48 65 90

Table 3: Chiral Aluminum(III)-Catalyzed Enantioselective para-Claisen Rearrangement[5]
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Entry
Substr
ate

Lewis
Acid
(equiv)

Ligand
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

er

1 Illicinole
Me₃Al

(3)

(R)-

BINOL

derivati

ve

CH₂Cl₂ -40 1 35 87:13

Table 4: Chiral NHC-Catalyzed Enantioselective Claisen Rearrangement of Kojic Acid

Derivatives[1][6]

Entry Ynal
Catalyst
(mol%)

Solvent Time (h) Yield (%) ee (%)

1
Phenylprop

ynal

Chiral

Triazolium

Salt (10)

Toluene 24 85 >99

2

3-

Thiophene

propynal

Chiral

Triazolium

Salt (10)

Toluene 24 82 98

3
Cyclohexyl

propynal

Chiral

Triazolium

Salt (10)

Toluene 24 75 97

Experimental Protocols
Protocol 1: General Procedure for Chiral Copper(II)-Catalyzed Enantioselective Aromatic

Claisen Rearrangement of Allyl 2-Naphthyl Ethers[2][3]

Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the

chiral amino acid-derived ligand (0.011 mmol) and Cu(OTf)₂ (0.01 mmol).

Add anhydrous chloroform (1.0 mL) and stir the mixture at room temperature for 1 hour to

form the catalyst solution.
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Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the allyl 2-naphthyl ether

substrate (0.1 mmol) in anhydrous chloroform (1.0 mL).

Cool the substrate solution to the desired temperature (e.g., 0 °C).

Add the pre-formed catalyst solution to the substrate solution via syringe.

Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the

progress by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of

NaHCO₃.

Extract the mixture with dichloromethane (3 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to afford

the desired product.

Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid

chromatography (HPLC).

Protocol 2: General Procedure for Chiral Cobalt(II)-Catalyzed Enantioselective para-Claisen

Rearrangement of Allyl α-Naphthol Ethers[4]

Catalyst Preparation: In a glovebox, add the chiral N,N'-dioxide ligand (0.01 mmol) and

Co(BF₄)₂·6H₂O (0.01 mmol) to a vial.

Add anhydrous 1,1,2,2-tetrachloroethane (TCE) (1.0 mL) and stir the mixture at room

temperature for 30 minutes.

Reaction Setup: In a separate vial, dissolve the allyl α-naphthol ether substrate (0.1 mmol) in

anhydrous 1,1,2,2-TCE (1.0 mL).

Add the catalyst solution to the substrate solution.
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Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 10 °C) for

the indicated time (e.g., 48 hours).

Work-up: After the reaction is complete, directly load the reaction mixture onto a silica gel

column.

Purification: Purify the product by flash column chromatography.

Analysis: Determine the enantiomeric excess by chiral HPLC.

Protocol 3: General Procedure for Chiral Aluminum(III)-Catalyzed Enantioselective para-

Claisen Rearrangement[5]

Catalyst Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the

chiral BINOL-derived ligand (0.3 mmol) and anhydrous dichloromethane (5 mL).

Cool the solution to 0 °C and add a solution of trimethylaluminum (2.0 M in hexanes, 0.15

mL, 0.3 mmol) dropwise.

Stir the mixture at room temperature for 30 minutes to form the chiral aluminum Lewis acid.

Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the substrate (0.1 mmol) in

anhydrous dichloromethane (2 mL).

Cool the substrate solution to -40 °C.

Add the freshly prepared catalyst solution to the substrate solution via cannula.

Reaction Monitoring and Work-up: Stir the reaction at -40 °C for 1 hour. Quench the reaction

with saturated aqueous Rochelle's salt solution.

Allow the mixture to warm to room temperature and extract with dichloromethane.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate

in vacuo.

Purification and Analysis: Purify the residue by flash chromatography on silica gel. Determine

the enantiomeric ratio by chiral HPLC.
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Protocol 4: General Procedure for Chiral NHC-Catalyzed Enantioselective Claisen

Rearrangement of Kojic Acid Derivatives[1][6]

Reaction Setup: To a vial, add the chiral triazolium salt catalyst (0.02 mmol), kojic acid

derivative (0.2 mmol), and anhydrous toluene (2.0 mL).

Add the ynal (0.24 mmol) to the mixture.

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel.

Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
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Caption: General workflow for an enantioselective aromatic Claisen rearrangement.
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Caption: A simplified catalytic cycle for the enantioselective aromatic Claisen rearrangement.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1266916?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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